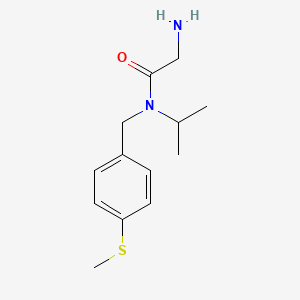

2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide

Description

2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide is a substituted acetamide featuring a branched alkyl (isopropyl) and a sulfur-containing aromatic (4-methylsulfanyl-benzyl) group on the acetamide nitrogen. Its structure combines lipophilic (isopropyl, methylsulfanyl) and hydrogen-bonding (amide, amino) moieties, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

2-amino-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKAQRDMQLWIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methylsulfanyl-benzyl chloride, isopropylamine, and glycine.

Formation of Intermediate: The first step involves the reaction of 4-methylsulfanyl-benzyl chloride with isopropylamine to form N-isopropyl-N-(4-methylsulfanyl-benzyl)amine.

Acylation: The intermediate is then acylated with glycine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can undergo reduction reactions, particularly at the amino group.

Substitution: The benzyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to 2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide can interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions. For instance:

- mGluR Modulation : Studies have shown that targeting specific mGluR subtypes can lead to therapeutic benefits for psychiatric disorders such as schizophrenia and anxiety. Agonists of group II mGlu receptors are currently in clinical trials for these conditions, suggesting a pathway for compounds like this compound to be explored further in this domain .

Pain Management

The inhibition of mGluR1 has been identified as a potential strategy for managing neuropathic pain. Compounds that modulate these receptors may offer new avenues for pain relief without the side effects associated with traditional analgesics .

Case Study 1: mGluR Modulation for Anxiety Disorders

In a preclinical study, the modulation of mGluR5 was linked to reduced anxiety-like behaviors in animal models. Compounds that enhance mGluR5 activity demonstrated efficacy in reducing anxiety symptoms, indicating that similar compounds could be beneficial for treating anxiety disorders .

Case Study 2: Pain Relief through mGluR1 Inhibition

A research team investigated the effects of mGluR1 antagonists on neuropathic pain models. Results showed significant pain reduction, suggesting that compounds like this compound could be developed as novel analgesics targeting this receptor .

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Key Features :

- Core Structure : Benzothiazole ring with a trifluoromethyl (CF₃) group at position 4.

- Substituents : Methoxyphenyl on the acetamide chain.

- Properties :

- The CF₃ group enhances metabolic stability and lipophilicity compared to methylsulfanyl.

- Benzothiazole moieties are associated with kinase inhibition and anticancer activity.

Comparison with Target Compound :

- The CF₃ group in this compound likely increases oxidative stability compared to the S-Me group in the target compound.

- Benzothiazole vs. benzyl: The former may confer stronger π-π stacking interactions in target binding.

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Key Features :

- Core Structure: Acetamide with a sulfanyl (S-) bridge linking an aminophenyl group.

- Substituents : Methoxyphenyl on the acetamide nitrogen.

- Crystal structure data (Acta Cryst. E68, 2012) confirms planar amide geometry, critical for intermolecular hydrogen bonding .

Comparison with Target Compound :

- The sulfanyl group in this compound is part of the aromatic system, whereas the target compound’s S-Me is on the benzyl side chain.

- Methoxyphenyl vs.

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Key Features :

Comparison with Target Compound :

- Acetamide vs. propionamide: The shorter chain in the target compound may favor tighter binding to rigid enzyme active sites.

2-[Benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide

Key Features :

- Core Structure: Methylsulfonyl (SO₂) group on the benzylamino side chain.

- Substituents : Ethoxyphenyl on the acetamide nitrogen.

- Properties :

Comparison with Target Compound :

- Methylsulfonyl (oxidized sulfur) vs. methylsulfanyl (reduced sulfur): The former is less prone to metabolic oxidation but may reduce membrane permeability.

Research Findings and Implications

- Electronic Effects : Compounds with electron-withdrawing groups (CF₃, SO₂) exhibit higher metabolic stability but may sacrifice bioavailability due to increased polarity .

- Biological Activity : Sulfur-containing substituents (S-Me, S-) correlate with antimicrobial properties, as seen in the target compound and derivatives .

- Structural Rigidity : Planar amide geometries (e.g., ) enhance crystallinity and stability, while branched alkyl groups (e.g., isopropyl) may improve target selectivity .

Biological Activity

2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an isopropyl group, a methylsulfanyl group, and an acetamide moiety. The presence of the methylsulfanyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, depending on the biological context.

Key Interactions:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

- Receptor Modulation : It may also interact with various neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions like depression or Alzheimer's disease.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown the ability to scavenge reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress .

- Cytotoxicity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Specific IC50 values need to be established through further testing .

- Neuroprotective Effects : Its ability to inhibit MAO suggests a role in neuroprotection, potentially alleviating symptoms in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study demonstrated the compound's effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in ROS levels compared to control groups.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that this compound displays selective cytotoxicity, particularly against breast cancer cells (MDA-MB-231) with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

- Neuroprotective Potential : Research involving animal models suggested that the compound could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease by inhibiting MAO-B activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.